molecular formula C10H10O4 B2517059 4-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 87524-66-1

4-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No.: B2517059
CAS No.: 87524-66-1
M. Wt: 194.186
InChI Key: LUFHLJPQDOKZKU-UHFFFAOYSA-N
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Description

4-(2-Methoxy-2-oxoethyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.186. The purity is usually 95%.
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Scientific Research Applications

Benzoic Acid in Gut Function Regulation

Benzoic acid, recognized for its antibacterial and antifungal properties, is extensively used in foods and feeds. Research indicates that benzoic acid can enhance growth and health by promoting gut functions such as digestion, absorption, and barrier functions. The studies employing piglets and porcine intestinal epithelial cells as models have shown that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can negatively impact gut health through altered redox status (Mao, Yang, Chen, Yu, & He, 2019).

Nitisinone Degradation and By-Products

Nitisinone's degradation processes, under various conditions, were explored to understand its stability and degradation products, which include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These findings contribute to the comprehension of nitisinone's medical applications and potential environmental impacts (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Benzoic Acid Pharmacokinetics

A systematic review of pharmacokinetic data for benzoic acid across different species, including rats, guinea pigs, and humans, was conducted to understand its metabolism and potential implications for dietary exposures. This study highlights the need to consider interspecies variations when assessing dietary exposure to benzoates (Hoffman & Hanneman, 2017).

Novel Salicylic Acid Derivative for Drug Development

Research into a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has shown promise as a potential alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This review focuses on the discovery, potential activity, and benefits of 3-CH2Cl, indicating its potential for "new" drug development (Tjahjono et al., 2022).

Environmental Effects of Sunscreen Active Ingredients

The environmental impact of commonly used organic UV filters, including oxybenzone, has been studied, revealing their presence in water sources worldwide and their potential contributions to coral reef bleaching. This research underscores the importance of evaluating the ecological consequences of chemical compounds, which could extend to understanding the environmental interactions of benzoic acid derivatives (Schneider & Lim, 2019).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H317-H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, suggesting that protective gloves/eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

4-(2-methoxy-2-oxoethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFHLJPQDOKZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87524-66-1
Record name 4-(2-methoxy-2-oxoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-(carboxymethyl)benzoic acid (2.43 g, 13.5 mmol) in methanol (30 mL) was added thionyl chloride (50 μL, 0.67 mmol). The reaction mixture was stirred at room temperature for 5.5 h, and a clear solution was obtained. The solvent was removed under reduced pressure. The residue was taken up in ether (100 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and water (30 mL). The combined NaHCO3 and water extract was acidified with concentrated HCl in an ice bath. The white precipitation was collected and washed with water, dried to yield 2.30 g (88%) compound 150 as white solid. The material was used without further purification. mp 134-136° C. 1H NMR (400 MHz, CDCl3): δ 3.71 (s, 5H), 7.40 (d, J=8.2 Hz, 2H), 8.07 (d, J=8.2 Hz, 2H). LCMS (ESI), m/z, 193 (M−H)−.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Yield
88%

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